tert-butyl N-(3-azidopropyl)carbamate

Descripción general

Descripción

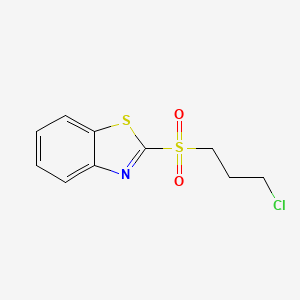

tert-Butyl N-(3-azidopropyl)carbamate: is a chemical compound that features an azide group and a tert-butoxycarbonyl (Boc)-protected amino group. This compound is particularly notable for its reactivity in Click Chemistry, where it can react with alkynes, BCN, and DBCO. The Boc group can be deprotected under mild acidic conditions to form the free amine .

Mecanismo De Acción

Target of Action

Tert-butyl N-(3-azidopropyl)carbamate is a reagent containing an azide group and Boc-protected amino group . It is reactive with alkyne, BCN, DBCO via Click Chemistry . The primary targets of this compound are therefore molecules containing alkyne, BCN, or DBCO groups.

Mode of Action

The compound interacts with its targets through a process known as Click Chemistry . This is a type of chemical reaction that generates substances quickly and reliably by joining small units together. The Boc group can be deprotected under mild acidic conditions to form the free amine .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound needs to be stored in dry, cool conditions, away from fire sources and oxidizing agents . These conditions can affect the compound’s stability and, consequently, its efficacy.

Análisis Bioquímico

Biochemical Properties

The “tert-butyl N-(3-azidopropyl)carbamate” is used in preparation of disubstituted 1,5-naphthyridines as ALK5 inhibitors and therapeutic uses thereof

Cellular Effects

Given its role in the preparation of ALK5 inhibitors, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to be reactive with alkyne, BCN, DBCO via Click Chemistry , which suggests it may have binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: tert-Butyl N-(3-azidopropyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl 3-bromopropylcarbamate with sodium azide. This reaction typically occurs in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in scaling up the production process while maintaining safety and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl N-(3-azidopropyl)carbamate undergoes several types of chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.

Click Chemistry Reactions: The azide group reacts with alkynes in the presence of a copper catalyst to form triazoles.

Common Reagents and Conditions:

Copper Catalysts: Used in Click Chemistry reactions.

Mild Acids: Used for deprotecting the Boc group to form the free amine.

Major Products:

Triazoles: Formed from Click Chemistry reactions.

Free Amines: Formed after deprotection of the Boc group.

Aplicaciones Científicas De Investigación

tert-Butyl N-(3-azidopropyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Click Chemistry for the synthesis of complex molecules.

Biology: Employed in the labeling of biomolecules due to its reactivity with alkynes.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: Applied in the production of advanced materials and polymers.

Comparación Con Compuestos Similares

- tert-Butyl 3-bromopropylcarbamate

- 3-Azido-1-propanamine

- N-tert-butoxycarbonyl-N-(3-azidopropyl)amine

Uniqueness: tert-Butyl N-(3-azidopropyl)carbamate is unique due to its dual functionality, featuring both an azide group and a Boc-protected amino group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry .

Propiedades

IUPAC Name |

tert-butyl N-(3-azidopropyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4O2/c1-8(2,3)14-7(13)10-5-4-6-11-12-9/h4-6H2,1-3H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSPEVFARDFFIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chloro-2-methylphenoxy)-N-[(Z)-1-(1,3-dioxoinden-2-yl)ethylideneamino]acetamide](/img/structure/B2974559.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2974568.png)

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2974569.png)

![N-(5-(2-(o-tolyloxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2974571.png)

![2-(2-methoxyphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide](/img/structure/B2974573.png)

![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2974579.png)